2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
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Overview
Description
2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a chemical compound with the molecular formula C17H17Cl2NO3 and a molecular weight of 354.236 g/mol . This compound is known for its unique structure, which includes two chlorine atoms and a dimethoxyphenyl group attached to a benzamide core. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3,4-dimethoxyphenethylamine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards .
Chemical Reactions Analysis
2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Scientific Research Applications
2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide can be compared with other similar compounds such as:
3,5-dichloro-N-(2-chlorophenyl)benzamide: This compound has similar structural features but differs in the position of chlorine atoms and the nature of the phenyl group.
2,4-dichloropyrimidine: While it shares the dichloro substitution pattern, it has a pyrimidine ring instead of a benzamide core.
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound has a similar phenyl group but lacks the chlorine atoms and has an acetamide core instead.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H17Cl2NO3 |
---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C17H17Cl2NO3/c1-22-15-6-3-11(9-16(15)23-2)7-8-20-17(21)13-5-4-12(18)10-14(13)19/h3-6,9-10H,7-8H2,1-2H3,(H,20,21) |
InChI Key |
HDYRIQXZHRNXRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
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